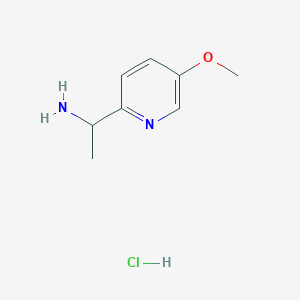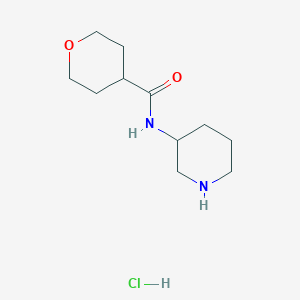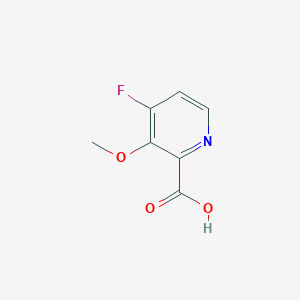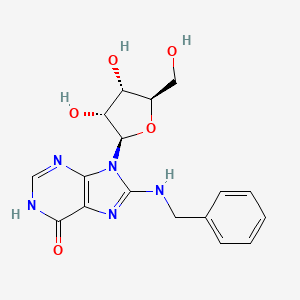![molecular formula C16H20BrClN2O B14796115 1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone;hydrochloride](/img/structure/B14796115.png)
1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone;hydrochloride is a chemical compound with the molecular formula C16H19BrN2O·HCl It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone typically involves the reaction of 5-bromoindole with 1-methylpyrrolidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like 1-methylpyrrolidin-2-one. The mixture is heated to around 80°C under a nitrogen atmosphere and stirred overnight.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied .
Comparación Con Compuestos Similares
Similar Compounds
Eletriptan: A serotonin receptor agonist used for migraine treatment.
5-Bromoindole Derivatives: Various derivatives with different substituents on the indole ring.
Uniqueness
1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a pyrrolidine moiety makes it a valuable compound for research and development .
Propiedades
IUPAC Name |
1-[5-bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O.ClH/c1-11(20)19-10-12(8-14-4-3-7-18(14)2)15-9-13(17)5-6-16(15)19;/h5-6,9-10,14H,3-4,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSUDUZJHBGXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)CC3CCCN3C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-cyclopropyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]butanamide](/img/structure/B14796049.png)
![2-[[(8R,10R,14R)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14796051.png)


![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B14796062.png)

![Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B14796078.png)
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate](/img/structure/B14796088.png)
![(4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid](/img/structure/B14796091.png)


![tert-butyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14796101.png)

